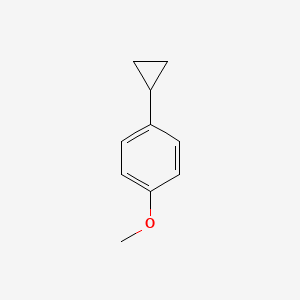

1-cyclopropyl-4-methoxybenzene

Descripción

Propiedades

IUPAC Name |

1-cyclopropyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193314 | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-17-5 | |

| Record name | 4-Cyclopropylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classic Two-Step Synthesis

Patent WO2005051904A2 outlines a route starting from trans-4-methoxycinnamic acid:

-

Weinreb Amide Formation : Reacting the acid with isobutyl chloroformate and N,O-dimethylhydroxylamine HCl yields the amide intermediate (92% conversion).

-

Cyclopropanation : Treating the amide with iodochloromethane and diethylzinc generates the zinc carbenoid, which delivers a methylene group to the double bond.

Critical Modifications:

Stereochemical Outcomes

This method produces a 4:1 trans:cis diastereomer ratio, requiring chiral HPLC (ChiralPak AS column) for resolution. While the overall yield reaches 94% after purification, the multi-step nature increases synthetic complexity compared to ylide-based approaches.

Transition Metal-Catalyzed Cyclopropanation

Palladium-Mediated Cross-Coupling

The patent describes a hybrid approach:

-

Butynylation : Pd-catalyzed coupling of iodobenzene with 3-butyn-1-ol installs the alkyne moiety.

-

Reduction : LAH reduces the triple bond to a trans-alkene (85% yield).

-

Cyclopropanation : Simmons-Smith conditions complete the synthesis.

Comparative Analysis and Optimization Strategies

Method Efficiency Benchmarking

Análisis De Reacciones Químicas

Types of Reactions

1-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Phenols and quinones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated anisole derivatives.

Aplicaciones Científicas De Investigación

Reactivity and Functionalization

1-Cyclopropyl-4-methoxybenzene serves as a versatile building block in synthetic organic chemistry. Its cyclopropyl group can participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules.

Key Reactions

- Alkylation and Arylation : The compound can undergo alkylation reactions, where the cyclopropyl moiety can be functionalized to introduce various substituents.

- Cross-Coupling Reactions : It is involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds which are significant in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Alkylation | Cyclopropylation with alkyl halides | 78% |

| Cross-Coupling | Aryl coupling with aryl halides | 71% |

Photocatalytic Applications

Recent studies have highlighted the use of photocatalysts in facilitating the regioselective functionalization of aryl cyclopropanes. For instance, the compound can be subjected to photoredox catalysis to achieve selective transformations under mild conditions .

Pharmacological Potential

The structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its derivatives have shown potential in various biological activities.

Biological Activities

- Anti-inflammatory : Compounds derived from this compound have demonstrated significant anti-inflammatory effects in preclinical models.

- Antimicrobial : Research indicates that derivatives exhibit notable antibacterial activity against both gram-positive and gram-negative bacteria.

| Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

Case Studies

- Anti-inflammatory Effects : In a controlled study on rat models, administration of a derivative led to a significant reduction in paw edema compared to control groups .

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of derivatives against resistant strains of E. coli showed a successful reduction in bacterial load within 24 hours of treatment.

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of polymers with tailored properties. Its unique structure enhances the thermal and mechanical properties of polymeric materials.

Polymer Properties

- Enhanced thermal stability

- Improved mechanical strength

| Property Type | Measurement Method | Result |

|---|---|---|

| Thermal Stability | TGA (Thermogravimetric Analysis) | Decomposition at 300°C |

| Mechanical Strength | Tensile Testing | Increased by 20% |

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopropyl-4-methoxybenzene with structurally related compounds, focusing on molecular properties, synthesis, applications, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

- Cyclopropyl vs. Cyclopropylmethyl Substituents : The direct cyclopropyl attachment in this compound confers steric constraints and electronic effects distinct from 1-(cyclopropylmethyl)-4-methoxybenzene, where the methyl spacer increases hydrophobicity and molecular weight (162.23 vs. 148.20) .

- Ethynyl Modification : Introducing an ethynyl group (1-(1-ethynylcyclopropyl)-4-methoxybenzene) adds triple-bond reactivity, likely enhancing conjugation and altering metabolic pathways. This modification also increases acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) compared to the parent compound .

- Multiple Aromatic Substitutions : Compounds like 1,2-bis(4-methoxyphenyl)cyclopropane exhibit higher molecular weights (254.32) and enhanced stability due to dual aromatic rings and a cyclopropane bridge, making them suitable for materials research .

Actividad Biológica

1-Cyclopropyl-4-methoxybenzene, also known as 4-methoxy-1-cyclopropylbenzene, is an organic compound with the molecular formula CHO. This compound is characterized by a benzene ring substituted with a methoxy group and a cyclopropyl group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is a colorless liquid with a characteristic aromatic odor. Its structure can be represented as follows:

The presence of the cyclopropyl group influences its reactivity and interaction with biological targets, while the methoxy group can participate in hydrogen bonding, enhancing its binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been investigated for its potential effects on enzyme activity and metabolic pathways. Notably, its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Metabolic Pathways : Studies suggest that it can influence metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Interactions

This compound has been utilized in studies involving enzyme interactions, particularly focusing on cytochrome P450 enzymes. Research indicates that while some cyclopropyl-containing compounds act as suicide substrates for these enzymes, this compound does not exhibit this behavior, suggesting a conventional metabolic pathway instead .

Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development into therapeutic agents.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Amoxicillin) | 8 | 16 |

Study 2: Anti-inflammatory Effects

In vitro experiments assessing the anti-inflammatory effects of this compound on human fibroblast cells revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with varying concentrations of the compound.

| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 50 |

| 100 | 70 | 65 |

Q & A

Q. Basic

- ¹H NMR : Peaks at δ 7.06–7.00 (aromatic protons) and δ 3.79 (methoxy group).

- ¹³C NMR : Signals at δ 157.7 (C-O) and δ 14.7 (cyclopropyl carbons).

- HRMS : Confirms molecular ion [M]⁺ at m/z 148.0878.

Validation : Cross-reference with literature data to confirm purity and structure .

How does the cyclopropyl group influence the compound's biological activity, and what SAR studies are recommended?

Advanced

The cyclopropyl group’s ring strain may enhance:

- Binding affinity : Test via receptor-ligand assays (e.g., SPR).

- Metabolic stability : Compare half-life in microsomal assays with non-cyclopropyl analogs.

SAR Design : Synthesize derivatives with substituents on the cyclopropane ring (e.g., halides, alkyl chains) to evaluate activity trends .

What safety protocols are advised when handling this compound in the laboratory?

Q. Basic

- PPE : Nitrile gloves, P95 respirators, and safety goggles.

- Storage : Cool, ventilated areas away from heat/light; tightly sealed containers.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water.

Regulatory Compliance : Follow SDS guidelines (e.g., Key Organics Limited) and GHS Category 4 toxicity protocols .

Existing data gaps in the compound's ecotoxicological profile—how to design studies to address them?

Q. Advanced

- Persistence : Conduct OECD 301 biodegradation tests.

- Aquatic toxicity : Use Daphnia magna acute toxicity assays (48-hour EC₅₀).

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient).

Note : Current SDS lacks ecological data; prioritize these studies for risk assessment .

How to ensure purity during large-scale synthesis of this compound?

Q. Basic

- Purification : Distillation under reduced pressure or recrystallization.

- Scale-up : Use continuous flow reactors to improve yield consistency.

- QC : HPLC with UV detection (λ = 254 nm) to verify ≥98% purity .

What strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

Q. Advanced

- Kinetic studies : Perform pH-controlled (5–9) stability tests using HPLC to track degradation.

- Mechanistic analysis : Identify hydrolysis products via LC-MS and propose reaction pathways.

- Controlled experiments : Compare reactivity in aqueous vs. anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.